Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate
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Overview
Description
Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a bicyclic oxabicyclohexane structure. The carboxylate group adds to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable bicyclic precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of a suitable solvent, such as dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bicyclic structure provides rigidity, which can influence the binding affinity and selectivity towards specific enzymes or receptors. The carboxylate group may participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: This compound shares the trifluoromethylphenyl group but differs in the bicyclic structure and the presence of a thiazole ring.
2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl methylthio phenoxy acetic acid: This compound also contains the trifluoromethylphenyl group but has a different core structure and functional groups.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13F3O3 |
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Molecular Weight |
286.25 g/mol |
IUPAC Name |
methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate |
InChI |
InChI=1S/C14H13F3O3/c1-19-12(18)11-10-6-13(11,7-20-10)8-4-2-3-5-9(8)14(15,16)17/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
BRONEGRWZGBMMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CC1(CO2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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